7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran
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Overview
Description
7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cyclization of aryl acetylenes, is also employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another compound with similar structural features but different chemical properties and applications.
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which have been used in the treatment of skin diseases.
Uniqueness
7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
157189-05-4 |
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Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
7-chloro-2,2,4,5-tetramethyl-3H-1-benzofuran |
InChI |
InChI=1S/C12H15ClO/c1-7-5-10(13)11-9(8(7)2)6-12(3,4)14-11/h5H,6H2,1-4H3 |
InChI Key |
RUYCTZBIGHPSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)CC(O2)(C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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